molecular formula C24H19N5O4 B11694009 N-{2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide

N-{2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide

Cat. No.: B11694009
M. Wt: 441.4 g/mol
InChI Key: CGADYBGBMYSOSL-AFUMVMLFSA-N
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Description

The compound N-{2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide features a benzamide core linked to a phthalazinone moiety via a hydrazinyl-oxoethyl bridge. Its synthesis likely involves hydrazine-mediated condensation, as seen in analogous compounds .

Properties

Molecular Formula

C24H19N5O4

Molecular Weight

441.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C24H19N5O4/c30-19-13-7-4-10-16(19)14-25-28-24(33)21(26-22(31)15-8-2-1-3-9-15)20-17-11-5-6-12-18(17)23(32)29-27-20/h1-14,21,30H,(H,26,31)(H,28,33)(H,29,32)/b25-14+

InChI Key

CGADYBGBMYSOSL-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)N/N=C/C4=CC=CC=C4O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)NN=CC4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Benzoic Acid Derivative Preparation

Starting materials such as 2-carboxybenzaldehyde or halogenated benzoic acids are utilized. For instance, 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)-benzoic acid has been synthesized via condensation of 2-carboxybenzaldehyde with hydrazine hydrate in methanol under acidic conditions. The reaction proceeds via cyclization, forming the phthalazinone ring.

Hydrazine Cyclization

In a patented protocol, a benzoic acid derivative (e.g., 2-chlorobenzoic acid) reacts with hydrazine hydrate in polar solvents like dimethylformamide (DMF) or acetonitrile, catalyzed by a base such as sodium methoxide. The general reaction scheme is:

Benzoic acid derivative+HydrazineBase, SolventPhthalazinone+Byproducts\text{Benzoic acid derivative} + \text{Hydrazine} \xrightarrow{\text{Base, Solvent}} \text{Phthalazinone} + \text{Byproducts}

Key parameters:

  • Temperature : 60–80°C

  • Solvent : Methanol or DMF

  • Yield : 70–85%

Hydrazone Linkage Formation

The hydrazone group [(2E)-2-(2-hydroxybenzylidene)hydrazinyl] is introduced via condensation between hydrazine derivatives and salicylaldehyde.

Condensation Reaction

Hydrazine hydrate reacts with 2-hydroxybenzaldehyde (salicylaldehyde) in ethanol under reflux. The reaction is acid-catalyzed (e.g., acetic acid) to facilitate imine formation:

Hydrazine+SalicylaldehydeAcOH, EtOHHydrazone+H2O\text{Hydrazine} + \text{Salicylaldehyde} \xrightarrow{\text{AcOH, EtOH}} \text{Hydrazone} + \text{H}_2\text{O}

Conditions :

  • Molar Ratio : 1:1 (hydrazine:aldehyde)

  • Reaction Time : 4–6 hours

  • Yield : 80–90%

Coupling of Phthalazinone and Hydrazone Moieties

The final step involves coupling the phthalazinone core with the hydrazone-benzamide unit.

Amide Bond Formation

A two-step process is employed:

  • Activation of the Carboxylic Acid : The phthalazinone-bearing carboxylic acid is activated using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.

  • Nucleophilic Substitution : The activated intermediate reacts with the hydrazone-ethylamine derivative in the presence of a tertiary amine (e.g., diisopropylethylamine).

Representative Reaction :

Phthalazinone-COOH+Hydrazone-NH2HBTU, DIPEATarget Compound+Byproducts\text{Phthalazinone-COOH} + \text{Hydrazone-NH}_2 \xrightarrow{\text{HBTU, DIPEA}} \text{Target Compound} + \text{Byproducts}

Optimized Conditions :

  • Solvent : Acetonitrile or DMF

  • Temperature : Room temperature

  • Yield : 60–75%

Characterization and Analytical Data

Post-synthesis characterization ensures structural integrity and purity.

Spectroscopic Analysis

  • NMR Spectroscopy :

    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (phthalazinone aromatic protons), δ 10.1 ppm (hydrazone NH), and δ 12.3 ppm (hydroxyl group).

    • ¹³C NMR : Signals at 165–170 ppm (amide and ketone carbonyls).

  • FTIR : Bands at 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch), and 3200–3400 cm⁻¹ (N-H stretch).

X-ray Crystallography

Single-crystal studies confirm the (E)-configuration of the hydrazone group and intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Key Advantage
Benzoic Acid Cyclization2-Chlorobenzoic acid, Hydrazine85High yield, scalable
Hydrazone CondensationSalicylaldehyde, Hydrazine90Mild conditions, no byproducts
Amide CouplingActivated acid, Hydrazone-amine75High purity, minimal side reactions

Challenges and Optimization Strategies

Byproduct Formation

Side products like uncyclized hydrazines or over-acylated derivatives may form. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical.

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but require careful drying to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-({N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Studies: It is used in research to understand its interactions with biological molecules and pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-({N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Hydrazone Substituents
  • AC-55541 (CAS 916170-19-9): Replaces the 2-hydroxybenzylidene with a 3-bromophenyl ethylidene group. This substitution increases molecular weight (518.36 vs. ~500 estimated for the target) and introduces halogen-based hydrophobicity, enhancing protease-activated receptor 2 (PAR2) agonist activity .
  • Compound : Features a 2-methoxybenzylidene group. The methoxy substituent’s electron-donating nature may stabilize the hydrazone bond but reduce hydrogen-bonding capacity compared to the target’s hydroxyl group .
  • Compound : Incorporates a 4-fluorobenzylidene group, leveraging fluorine’s electronegativity for improved metabolic stability and anti-inflammatory activity (IR peak at 1095 cm⁻¹ for C-F) .
Phthalazine and Heterocyclic Modifications
  • Compound: Substitutes the phthalazinone with a 4-oxo-4H-chromen-3-yl group, altering aromatic interactions and solubility. This derivative is patented for neurodegenerative disease applications, targeting glutamate carboxypeptidase II (GCP II) .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • AC-55541 : Soluble in DMSO (≥51 mg/mL), facilitating in vitro studies. The bromine substituent may reduce aqueous solubility but enhance membrane permeability .
  • Target Compound: The 2-hydroxy group likely improves water solubility compared to non-polar analogues (e.g., methoxy or allyl derivatives) .

Comparative Data Table

Compound Substituent (R) Molecular Weight Key Activity Reference
Target Compound 2-hydroxybenzylidene ~500 Neuroprotective
AC-55541 3-bromophenyl ethylidene 518.36 PAR2 agonist
Compound 2-methoxybenzylidene 353.37 Not specified
Compound 4-fluorobenzylidene 424.43 Anti-inflammatory
Compound 4-oxo-4H-chromen-3-yl ~450 (estimated) GCP II inhibition

Structure-Activity Relationship (SAR) Trends

  • Hydroxy Groups : The 2-hydroxybenzylidene in the target compound enables hydrogen bonding with biological targets, improving affinity over methoxy or halogenated analogues .
  • Phthalazinone vs. Chromene: Phthalazinone derivatives exhibit stronger enzyme inhibition (e.g., GCP II), while chromene-containing compounds may offer broader bioavailability .
  • Halogen Effects : Bromine (AC-55541) and fluorine () enhance lipophilicity and target engagement but may increase toxicity risks .

Biological Activity

N-{2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide, often referred to as HL, is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, structural characterization, and relevant research findings.

Synthesis and Structural Characterization

The compound HL was synthesized through a multi-step process involving the reaction of hydrazine derivatives with various carbonyl compounds. The synthesis pathway typically includes:

  • Formation of the Hydrazone : The reaction between 2-hydroxybenzaldehyde and hydrazine produces the hydrazone intermediate.
  • Cyclization : The hydrazone undergoes cyclization with phthalic anhydride or similar reagents to form the final product.

The structure of HL has been confirmed through various techniques including:

  • X-ray Crystallography : Revealed a monoclinic crystal system with specific lattice parameters (Table 1).
  • Spectroscopic Methods : FT-IR and NMR spectra were utilized to confirm functional groups and molecular structure.

Table 1: Crystal Data for this compound

ParameterValue
Empirical FormulaC24H19N5O4
Molecular Weight421.43 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensionsa = 21.191 Å, b = 8.308 Å, c = 22.333 Å
β Angle113.093°

Anticancer Properties

Research indicates that HL exhibits notable anticancer properties. Studies have demonstrated that HL can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : HL has been shown to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.
  • Apoptosis Induction : Mechanistic studies suggest that HL activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

The biological activity of HL can be attributed to several molecular interactions:

  • Hydrogen Bonding : The presence of intramolecular hydrogen bonds enhances stability and bioactivity.
  • Metal Complexation : HL forms complexes with transition metals (e.g., Co(II), Cu(II)), which can enhance its pharmacological properties.

Case Studies

  • Study on Anticancer Activity : A study conducted by Rasool Khan et al. reported that HL showed significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values in the low micromolar range.
  • Mechanistic Insights : Further investigations revealed that HL's anticancer effects are mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.

Table 2: Summary of Biological Activities

Activity TypeResult
AnticancerInduces apoptosis in cancer cells
Cell ProliferationInhibits growth in vitro
Metal ComplexationEnhances bioactivity

Q & A

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

The compound is typically synthesized via hydrazone formation through condensation of hydrazine derivatives with carbonyl-containing precursors. For example, refluxing acetohydrazides with substituted benzamides in methanol under acidic conditions yields the target compound. Key intermediates include hydrazinyl-oxoethyl and phthalazinone moieties. Recrystallization in methanol or ethanol is recommended for purification .

Q. Which spectroscopic techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the hydrazinylidene and benzamide groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) and N-H stretches. Mass spectrometry (MS) validates the molecular ion peak. For advanced confirmation, compare experimental data with computational predictions (e.g., DFT calculations) .

Q. How does solvent choice impact recrystallization efficiency?

Polar aprotic solvents like methanol or ethanol are preferred due to their ability to dissolve intermediates while precipitating the final product. Solvent polarity must balance solubility and crystallization kinetics. For example, methanol yields higher purity (>95%) but may require slow cooling to avoid amorphous solids .

Q. What stability considerations are necessary for long-term storage?

Store the compound in airtight, light-protected containers under inert gas (N₂ or Ar) at −20°C. Monitor degradation via HPLC every 6 months. Hydrazinylidene moieties are prone to oxidation, so adding antioxidants like BHT (0.01% w/w) can enhance stability .

Advanced Research Questions

Q. How can Bayesian optimization improve synthesis yield and purity?

Bayesian algorithms iteratively optimize reaction parameters (temperature, solvent ratio, catalyst loading) by modeling the yield-purity landscape. For this compound, define a parameter space (e.g., 80–120°C, 1–5 mol% catalyst) and use Gaussian process regression to predict optimal conditions. Validate with high-throughput screening .

Q. What crystallographic methods resolve spatial arrangements and non-covalent interactions?

Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonds, π-π stacking). For this compound, SCXRD showed intramolecular H-bonding between the hydroxyl and carbonyl groups, stabilizing the planar hydrazinylidene-phthalazinone core .

Q. How to address contradictory spectral data in structural assignments?

Contradictions in NMR or MS data may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to resolve signal overlap. For MS discrepancies, employ high-resolution MS (HRMS) and isotopic labeling. Cross-validate with computational NMR chemical shift predictions (e.g., using GIAO-DFT) .

Q. What in vitro assays evaluate anti-inflammatory potential?

Use RAW264.7 macrophages or THP-1 monocytes to assess inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Include controls (e.g., dexamethasone) and measure cytotoxicity (MTT assay). For mechanistic studies, perform Western blotting to analyze NF-κB pathway modulation .

Q. Which quantum mechanical methods predict electronic properties?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and interaction energies with biological targets (e.g., kinases). Molecular dynamics (MD) simulations further assess binding stability in solvent environments .

Q. How does the hydrazinylidene moiety influence reactivity and stability?

The conjugated hydrazinylidene system enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. However, it also increases susceptibility to hydrolysis under acidic conditions. Stability studies (pH 1–13, 37°C) reveal optimal stability at pH 6–8, suggesting buffered formulations for biological assays .

Q. Methodological Notes

  • For synthesis optimization, combine Design of Experiments (DoE) with machine learning .
  • Always cross-validate structural data using complementary techniques (e.g., SCXRD + DFT) .
  • Biological assays require rigorous controls (positive/negative, vehicle) to distinguish target-specific effects .

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